molecular formula C6H8Cl2O2 B14644379 Methyl 2,2-dichloropent-4-enoate CAS No. 55039-88-8

Methyl 2,2-dichloropent-4-enoate

Cat. No.: B14644379
CAS No.: 55039-88-8
M. Wt: 183.03 g/mol
InChI Key: IMAJXQAMWLQHQN-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloropent-4-enoate is an organic compound with the molecular formula C6H8Cl2O2 It is a chlorinated ester that features a pent-4-enoate backbone with two chlorine atoms attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dichloropent-4-enoate can be synthesized through several methods. One common approach involves the chlorination of methyl pent-4-enoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2-position.

Another method involves the addition of dichlorocarbene to methyl pent-4-enoate. This reaction can be carried out using chloroform (CHCl3) and a strong base like sodium hydroxide (NaOH) to generate the dichlorocarbene intermediate, which then reacts with the double bond of the pent-4-enoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dichloropent-4-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Addition Reactions: The double bond in the pent-4-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Addition: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in the presence of solvents like dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

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Properties

CAS No.

55039-88-8

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

methyl 2,2-dichloropent-4-enoate

InChI

InChI=1S/C6H8Cl2O2/c1-3-4-6(7,8)5(9)10-2/h3H,1,4H2,2H3

InChI Key

IMAJXQAMWLQHQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)(Cl)Cl

Origin of Product

United States

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